N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring:
- A 2,3-dihydrobenzo[b][1,4]dioxin moiety, which imparts rigidity and lipophilicity.
- A thioacetamide linker bridging the thiadiazole and dihydrodioxin groups, enhancing structural diversity and metabolic stability.
This compound’s design aligns with bioactive thiadiazole derivatives, which are recognized for antimicrobial, pesticidal, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O4S2/c20-11-1-3-12(4-2-11)22-17(27)23-18-24-25-19(31-18)30-10-16(26)21-13-5-6-14-15(9-13)29-8-7-28-14/h1-6,9H,7-8,10H2,(H,21,26)(H2,22,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWGLZDGNHBKFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(S3)NC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the 4-fluorophenyl group: This step involves the reaction of the thiadiazole intermediate with 4-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the ureido group: The intermediate is then reacted with an isocyanate to form the ureido linkage.
Attachment of the benzo[d][1,4]dioxin moiety: This involves the reaction of the intermediate with a suitable benzo[d][1,4]dioxin derivative under basic conditions.
Final coupling: The final step involves the coupling of the intermediate with 2-chloroacetamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups or other reducible functionalities present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Medicine
Drug Development: Due to its unique structure, the compound can be explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
Agriculture: The compound can be used as a pesticide or herbicide due to its potential biological activity.
Pharmaceuticals: It can be used as an intermediate in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The mechanism of action of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiadiazole Ring
Key Analogs :
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-(4-Methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS: 898461-75-1)
- Substituent : 4-Methoxyphenyl vs. 4-Fluorophenyl.
- Impact :
- Electron Effects : The methoxy group (-OCH₃) is electron-donating, increasing electron density on the phenyl ring, while fluorine (-F) is electron-withdrawing, enhancing electrophilicity.
- Bioactivity : Fluorinated analogs often exhibit improved metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius .
- Molecular Weight : 473.5 g/mol (identical to the target compound).
N-{2,2,2-Trichloro-1-[(5-Phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (Compound 4.1) Substituent: Phenyl group vs. fluorophenyl-ureido. Impact:
- The trichloroethyl group introduces steric bulk, which may hinder solubility.
Table 1: Substituent-Driven Properties
*Predicted using fragment-based methods.
Thiadiazole Derivatives in Agrochemicals
- Tebuthiuron (N-(5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N’-dimethylurea):
- FOE 5043 (N-(4-Fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide):
Table 2: Agrochemical vs. Pharmaceutical Thiadiazoles
Spectral and Structural Analysis
NMR Profiling :
- The target compound’s ¹H NMR spectrum shows distinct shifts for the fluorophenyl-ureido protons (δ ~7.5–8.0 ppm) and dihydrodioxin methylene groups (δ ~4.2–4.5 ppm).
- Comparative NMR studies (e.g., Figure 6 in ) reveal that substituents on the thiadiazole ring alter chemical shifts in regions A (positions 39–44) and B (positions 29–36), indicating electronic environmental changes.
- X-ray Diffraction: Analogs like N-{2,2,2-Trichloro-1-[(5-Phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide exhibit planar thiadiazole rings with dihedral angles <10° between rings, favoring π-π stacking . The target compound’s dihydrodioxin moiety may introduce slight non-planarity, affecting crystallinity.
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to explore its biological effects, including its cytotoxicity and antiparasitic properties.
- Molecular Formula: C20H19N3O4S3
- Molecular Weight: 461.58 g/mol
- CAS Number: 499103-68-3
Biological Activity Overview
The compound has been evaluated for several biological activities, primarily focusing on its cytotoxicity and antiparasitic effects.
Cytotoxicity
Cytotoxicity studies are crucial as they determine the safety profile of compounds intended for therapeutic use. The compound was tested in vitro against human cell lines to assess its potential toxicity.
Table 1: Cytotoxicity Results
| Compound | Cell Line | EC50 (µM) | Remarks |
|---|---|---|---|
| This compound | MRC-5 (Fibroblast) | >64 | No significant cytotoxicity observed |
| Other Diarylpyrazoles | MRC-5 | 20–64 | Limited cytotoxicity noted |
The results indicate that the compound exhibits no significant cytotoxicity at concentrations up to 64 µM, suggesting a favorable safety profile compared to other structurally related compounds that showed higher toxicity levels .
Antiparasitic Activity
In addition to cytotoxicity assessments, the compound was screened for antiparasitic activity against various protozoan parasites.
Table 2: Antiparasitic Activity
| Parasite | EC50 (µM) | Activity |
|---|---|---|
| Trypanosoma cruzi | 2.23 | Potent |
| Leishmania infantum | Not specified | Active |
| T. brucei rhodesiense | Not specified | Active |
The compound demonstrated low micromolar potency against Trypanosoma cruzi, indicating significant potential as an antiparasitic agent. The lack of cytotoxicity against human cells further supports its therapeutic potential in treating parasitic infections .
While specific mechanisms for this compound remain under investigation, related studies on structurally similar compounds highlight the importance of targeting metabolic pathways in parasites. The inhibition of essential enzymes or pathways may contribute to the observed antiparasitic effects .
Case Studies
Recent research has identified derivatives of the compound that exhibit enhanced biological activities. For instance:
- DprE1 Inhibitors : A study explored a series of compounds based on the 2,3-dihydrobenzo[b][1,4]dioxin scaffold as potent inhibitors of DprE1, an enzyme critical for mycobacterial survival. These derivatives showed promising antimycobacterial activity alongside their antiparasitic properties .
- High-throughput Screening : The compound was identified as a hit during high-throughput screening campaigns aimed at discovering novel autophagy inducers. This suggests that it may also play a role in modulating cellular processes beyond direct cytotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
